tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl group, a pyrrolidine ring, and a purine derivative
Preparation Methods
The synthesis of tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate as a protecting group for the carboxylate.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
tert-Butyl 3-(2-chloro-9H-purin-9-yl)pyrrolidine-1-carboxylate can be compared with similar compounds:
tert-Butyl N-(6-chloro-9H-purin-2-yl)carbamate: This compound shares a similar purine structure but differs in the substituents on the pyrrolidine ring.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of the purine derivative, leading to different chemical properties and applications
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H18ClN5O2 |
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Molecular Weight |
323.78 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloropurin-9-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClN5O2/c1-14(2,3)22-13(21)19-5-4-9(7-19)20-8-17-10-6-16-12(15)18-11(10)20/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
HWQWUGRXBYJQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=CN=C(N=C32)Cl |
Origin of Product |
United States |
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